Tetrakis(cyclononyloxy)silane
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Overview
Description
Tetrakis(cyclononyloxy)silane: is a silicon-based compound with the molecular formula C36H68O4Si . It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(cyclononyloxy)silane can be synthesized through the reaction of silicon tetrachloride with cyclononanol in the presence of a base. The reaction typically involves the following steps:
Preparation of Cyclononanol: Cyclononanol is synthesized through the hydrogenation of cyclononanone.
Reaction with Silicon Tetrachloride: Cyclononanol is then reacted with silicon tetrachloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(cyclononyloxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to simpler organosilicon compounds.
Substitution: Nucleophilic substitution reactions can replace the cyclononyloxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler organosilicon compounds.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tetrakis(cyclononyloxy)silane is used as a precursor in the synthesis of advanced materials, including porous organic polymers and silane coupling agents. These materials have applications in catalysis, adsorption, and separation technologies .
Biology and Medicine: In biological research, this compound is explored for its potential use in drug delivery systems and as a component in biocompatible materials .
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its ability to enhance the adhesion and durability of materials .
Mechanism of Action
The mechanism of action of tetrakis(cyclononyloxy)silane involves its ability to form strong covalent bonds with various substrates. The silicon-oxygen bonds in the compound are highly reactive, allowing it to interact with a wide range of organic and inorganic materials. This reactivity is harnessed in applications such as surface modification and the synthesis of advanced materials .
Comparison with Similar Compounds
Tetrakis(trimethylsilyl)silane: Known for its use as a standard compound in solid-state NMR experiments.
Tetrakis(4-bromophenyl)silane: Used in the synthesis of porous organic polymers.
Uniqueness: Tetrakis(cyclononyloxy)silane is unique due to its specific structural properties and the presence of cyclononyloxy groups.
Properties
CAS No. |
67939-80-4 |
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Molecular Formula |
C36H68O4Si |
Molecular Weight |
593.0 g/mol |
IUPAC Name |
tetracyclononyl silicate |
InChI |
InChI=1S/C36H68O4Si/c1-2-10-18-26-33(25-17-9-1)37-41(38-34-27-19-11-3-4-12-20-28-34,39-35-29-21-13-5-6-14-22-30-35)40-36-31-23-15-7-8-16-24-32-36/h33-36H,1-32H2 |
InChI Key |
XWRXNKJMGYFOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(CCC1)O[Si](OC2CCCCCCCC2)(OC3CCCCCCCC3)OC4CCCCCCCC4 |
Origin of Product |
United States |
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